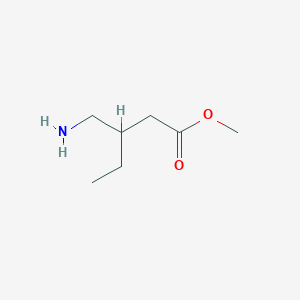

Methyl 3-(aminomethyl)pentanoate

Description

Methyl 3-(aminomethyl)pentanoate is an organic compound featuring a pentanoate ester backbone substituted with an aminomethyl group at the third carbon. The molecule combines ester and amine functionalities, making it relevant in pharmaceutical synthesis, agrochemicals, or polymer chemistry. The aminomethyl group enhances polarity and reactivity, enabling participation in nucleophilic reactions or salt formation. Its ester group may confer volatility or hydrolysis sensitivity depending on substituents .

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)pentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-6(5-8)4-7(9)10-2/h6H,3-5,8H2,1-2H3 |

InChI Key |

YEYKNKBUYDZIIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(aminomethyl)pentanoate can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(aminomethyl)pentanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(aminomethyl)pentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related esters, amines, and cyclic derivatives. Key distinctions lie in functional groups, molecular geometry, and physicochemical properties.

Structural and Functional Group Comparisons

Physicochemical Properties

- Volatility: Methyl 3-methylpentanoate () and ethyl 3-methyl pentanoate () are volatile esters used in fragrances or solvents. The aminomethyl group in the target compound likely reduces volatility due to increased polarity .

- Solubility: The hydrochloride salt of Methyl 3-amino-2-hydroxypentanoate () demonstrates enhanced water solubility (~50–100 mg/mL), whereas non-ionic analogs like Methyl 3-methylpentanoate are less soluble (<10 mg/mL) .

- Stability: Cyclic analogs (e.g., Methyl 3-aminocyclopentanecarboxylate) may exhibit greater thermal stability due to restricted rotation, while linear esters are prone to hydrolysis under acidic/basic conditions .

Biological Activity

Methyl 3-(aminomethyl)pentanoate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features both ester and amine functional groups, which contribute to its distinct chemical reactivity. The presence of the aminomethyl group allows for various interactions with biological targets, including enzymes and receptors, enhancing its utility in biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may include:

- Enzyme Modulation : The compound can influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding : It may bind to receptors, altering signaling pathways involved in various physiological processes.

The structural characteristics of the compound facilitate hydrogen bonding and ionic interactions, crucial for its biological effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays. Notable findings include:

- Antitumor Activity : In studies targeting cancer cell lines, this compound has shown potential in inhibiting cell proliferation. For instance, it was found to induce apoptosis in specific cancer cell lines by disrupting key signaling pathways .

- Enzyme Interaction : The compound has been used to study enzyme kinetics, revealing its role as a substrate or inhibitor for certain enzymes involved in metabolic pathways .

Case Studies

- Cancer Research : A study investigated the effects of this compound on human breast cancer cells. Results indicated that treatment led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- Metabolic Studies : Another investigation focused on the compound's effects on glucose metabolism in liver cells. The results suggested that it enhances insulin sensitivity, potentially offering therapeutic implications for diabetes management.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.